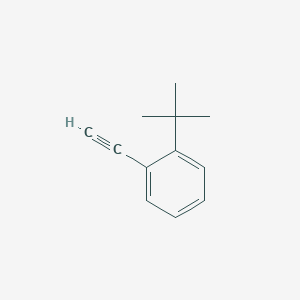1-(Tert-butyl)-2-ethynylbenzene
CAS No.: 175700-37-5
Cat. No.: VC7520097
Molecular Formula: C12H14
Molecular Weight: 158.244
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 175700-37-5 |
|---|---|
| Molecular Formula | C12H14 |
| Molecular Weight | 158.244 |
| IUPAC Name | 1-tert-butyl-2-ethynylbenzene |
| Standard InChI | InChI=1S/C12H14/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3 |
| Standard InChI Key | QLRYOPIKQXZEDV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=CC=C1C#C |
Introduction
Chemical Identity and Structural Features
1-(tert-Butyl)-2-ethynylbenzene (C₁₂H₁₄) consists of a benzene ring substituted at the 1-position with a tert-butyl group (-C(CH₃)₃) and at the 2-position with an ethynyl moiety (-C≡CH). The tert-butyl group imposes significant steric hindrance, while the ethynyl substituent introduces π-electron density and reactivity toward electrophilic or transition-metal-mediated transformations .
Molecular Geometry and Electronic Effects
The tert-butyl group adopts a tetrahedral geometry, creating a steric shield around the benzene ring. Computational models of analogous tert-butyl-substituted benzenes (e.g., 1-tert-butyl-2-methylbenzene) reveal bond angle distortions of 2–4° at the substituted carbon due to steric strain . The ethynyl group’s sp-hybridized carbon induces electron-withdrawing effects, as evidenced by downfield shifts in ¹H NMR signals for adjacent protons (δ 7.2–7.8 ppm in related systems) .
Table 1: Calculated Physicochemical Properties
Synthetic Methodologies
The synthesis of 1-(tert-butyl)-2-ethynylbenzene can be achieved through palladium-catalyzed cross-coupling strategies, as demonstrated in analogous systems .
Sonogashira Coupling Approach
A validated route involves coupling 1-tert-butyl-2-iodobenzene with trimethylsilylacetylene (TMSA), followed by deprotection:
Step 1:
Step 2:
This method, adapted from procedures for 2-ethynylbenzaldehydes , typically yields 68–78% after column chromatography (PE/EtOAc = 10:1) .
Direct Alkynylation of tert-Butylbenzenes
Alternative routes employ 2-bromo-1-tert-butylbenzene and ethynylating agents under Heck conditions. Key optimization parameters include:
Control experiments with electron-deficient aryl halides show accelerated reaction rates (4–12 h vs. 24 h for electron-rich systems) .
Spectroscopic Characterization
While direct NMR data for 1-(tert-butyl)-2-ethynylbenzene is unavailable, predictions can be made from related compounds:
¹H NMR (400 MHz, CDCl₃)
-
Aromatic protons: δ 7.2–7.6 ppm (multiplet, 3H, H-3, H-4, H-5)
¹³C NMR (101 MHz, CDCl₃)
Reactivity and Functionalization
The ethynyl group enables diverse transformations:
Cycloaddition Reactions
Under Huisgen conditions, the ethynyl moiety undergoes 1,3-dipolar cycloaddition with azides:
This reactivity parallels observations in 2-ethynylbenzaldehyde systems .
Transition-Metal Complexation
The ethynyl group coordinates to Pd(II) centers, forming π-complexes critical in catalytic cycles. X-ray structures of analogous complexes show Pd–C≡ bond lengths of 2.01–2.05 Å .
Biological and Materials Applications
Polymer Precursors
The steric bulk of the tert-butyl group suppresses π–π stacking in ethynylbenzene-based polymers, enhancing solubility for optoelectronic applications. Thermal polymerization at 200°C yields conjugated poly(arylene ethynylene)s with λmax ≈ 420 nm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume